molecular formula C20H24N4O3 B2487821 benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate CAS No. 2320474-46-0

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate

Cat. No.: B2487821
CAS No.: 2320474-46-0
M. Wt: 368.437
InChI Key: FHPQNHGBMNSUOC-UHFFFAOYSA-N
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Description

Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate is a synthetic compound featuring a bicyclic 8-azabicyclo[3.2.1]octane (tropane) core substituted at the 3-position with a 1H-imidazol-1-yl heterocycle. The 8-position of the bicyclic system is functionalized with a carbonyl ethyl group linked to a benzyl carbamate moiety. The benzyl carbamate moiety may influence solubility and metabolic stability, making the compound a candidate for further pharmacological optimization.

Properties

IUPAC Name

benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQNHGBMNSUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving an amido-nitrile precursor . The bicyclic octane structure can be introduced via a Diels-Alder reaction, followed by functional group modifications to introduce the carbamate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The bicyclic octane structure provides rigidity, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents at 3-Position 8-Position Functionalization Biological Target/Activity Synthesis Yield (if reported) Reference
This compound 1H-imidazol-1-yl Carbamate-linked benzyl group Inferred: GPCRs or histamine receptors (imidazole moiety) Not reported Target
tert-Butyl (3-((1S)-1-(benzyl((R)-1-phenylethyl)amino)-3-(-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)phenylcarbamate 3-isopropyl-5-methyl-1,2,4-triazol-4-yl Amide-linked phenylethyl-benzylamine Mu opioid receptor (MOR) and CCR5 (bivalent ligand) Not explicitly stated
tert-Butyl ((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Pyrimido[5,4-b][1,4]oxazine (linked via acetyl-piperidine) Acetyl-piperidine-carbamate GPR119 (potential anti-type 2 diabetes agent) 50%
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Methoxy-benzimidazole Methyl group Inferred: Structural analysis focus (no explicit target) Not reported

Key Differences and Implications

Substituent Diversity: The target compound’s imidazole group distinguishes it from triazole ( ) and pyrimido-oxazine (–4 ) derivatives. Imidazole’s nitrogen-rich structure may enhance interactions with metal ions or polar residues in enzyme active sites, contrasting with triazole’s metabolic stability or pyrimido-oxazine’s bulkier, planar aromatic system.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods in , where carbodiimide-mediated coupling (EDC/HOBt) is used to conjugate amines to the tropane core. However, the absence of phenylethyl or triazole substituents suggests divergent starting materials.

Biological Activity :

  • ’s triazole derivative targets MOR/CCR5 receptors , while –4’s pyrimido-oxazine compound is a GPR119 agonist . The target’s imidazole group may shift activity toward histamine receptors or cytochrome P450 enzymes, though explicit data is lacking.

Biological Activity

Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate (CAS Number: 2320474-46-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including synthesis, structure, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_{4}O3_{3}
Molecular Weight368.4 g/mol
CAS Number2320474-46-0

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, related compounds in the class of azabicyclo compounds have shown significant antimicrobial properties, suggesting a possible similar profile for this compound.

Case Study: Antimicrobial Efficacy
A study evaluated several derivatives of azabicyclo compounds for their antimicrobial activity against standard strains such as Xanthomonas axonopodis and Fusarium solani. Compounds with structural similarities to this compound exhibited potent activity, indicating that this compound may also possess similar properties due to its structural features .

The proposed mechanism of action for compounds in this class often involves interaction with specific biological targets, such as enzymes or receptors involved in microbial metabolism or cell wall synthesis. The imidazole ring is known for its role in biological systems, potentially enhancing the compound's interaction with target sites.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the azabicyclo framework can significantly impact antimicrobial efficacy.

Key Findings:

  • Substituent Effects: The presence of different substituents on the imidazole or azabicyclo rings can enhance or diminish activity.
  • Binding Affinity: Molecular docking studies suggest that specific conformations of the compound improve binding affinity to target proteins involved in microbial resistance mechanisms .

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